molecular formula C11H15N3O B2711634 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one CAS No. 117552-74-6

2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one

Cat. No.: B2711634
CAS No.: 117552-74-6
M. Wt: 205.261
InChI Key: NHMIFNRPUAJXFV-UHFFFAOYSA-N
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Description

2,4,5-Triazatetracyclo[7.3.1.1⁷,¹¹.0²,⁶]tetradec-5-en-3-one is a complex polycyclic heterocyclic compound featuring a fused tetracyclic framework with three nitrogen atoms incorporated into its structure. Its rigid, fused-ring system provides unique stereoelectronic properties that influence reactivity and interactions with biological targets.

Properties

IUPAC Name

2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-13-12-10-8-2-6-1-7(3-8)5-9(4-6)14(10)11/h6-9H,1-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIFNRPUAJXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of analogous compounds based on available evidence:

1,3,4-Benzothiadiazepine Derivatives

Compounds like 1,2,4-triazolo[3,4-b][1,3,4]benzothiadiazepines (e.g., compound 3 in ) share fused heterocyclic frameworks but differ in the inclusion of sulfur and nitrogen atoms. These derivatives are synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazoles with aldehydes (e.g., 2-chloro-5-nitrobenzaldehyde) . Key differences include:

  • Reactivity : The benzothiadiazepine system exhibits electrophilic substitution at sulfur, whereas the triazatetracyclo compound may favor nucleophilic attack at electron-deficient nitrogen sites.

1,2,5-Thiadiazolo[3,4-b]pyrazines

Thiadiazolo-pyrazine hybrids (e.g., from ) are sulfur- and nitrogen-containing heterocycles synthesized from 3,4-diamino-1,2,5-thiadiazoles . Comparative features include:

  • Stability: Thiadiazolo systems are more resistant to hydrolysis due to aromatic stabilization, whereas the triazatetracyclo compound’s unsaturated enone moiety may confer higher reactivity.

Chlorophenol Derivatives (e.g., 2,4,5-TCP)

Comparisons highlight:

  • Environmental Impact: Chlorophenols are persistent pollutants, whereas the triazatetracyclo compound’s environmental fate is unstudied.

Biological Activity

Chemical Structure and Properties

The structure of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one features a unique arrangement of nitrogen and carbon atoms that contributes to its reactivity and biological profile. The presence of multiple heteroatoms can influence the compound's interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one exhibit significant antimicrobial properties. In particular, studies have shown that related tricyclic compounds can inhibit the growth of various bacteria and fungi.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20DNA damage
A549 (lung cancer)25Oxidative stress

The proposed mechanisms of action for the biological activity of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Interaction with DNA : It could potentially intercalate into DNA strands, disrupting replication and transcription.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular stress and apoptosis.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various derivatives of tricyclic compounds similar to 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one on human cancer cell lines. The results indicated a dose-dependent response in cytotoxicity across different cell lines.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

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